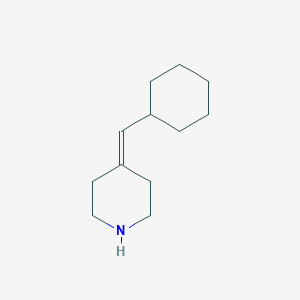

4-(Cyclohexylmethylidene)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H21N |

|---|---|

Molecular Weight |

179.30 g/mol |

IUPAC Name |

4-(cyclohexylmethylidene)piperidine |

InChI |

InChI=1S/C12H21N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h10-11,13H,1-9H2 |

InChI Key |

SHRIMFHCKSCDCU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C=C2CCNCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Cyclohexylmethylidene Piperidine and Analogues

Direct Synthetic Routes to the 4-(Cyclohexylmethylidene)piperidine Core

The most direct approach to the this compound core involves the olefination of a 4-piperidone (B1582916) precursor. This transformation is most commonly achieved through the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification.

The Wittig reaction utilizes a phosphonium (B103445) ylide, generated by treating a phosphonium salt with a strong base, to convert a ketone into an alkene. masterorganicchemistry.com In the context of synthesizing this compound, N-protected 4-piperidone would be reacted with cyclohexylmethyltriphenylphosphonium bromide in the presence of a base like n-butyllithium (n-BuLi). masterorganicchemistry.comnih.gov

The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, employs a phosphonate (B1237965) ester, which is deprotonated to form a resonance-stabilized carbanion. nih.gov This nucleophile then reacts with the 4-piperidone. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture, simplifying purification. nih.gov The choice of base and reaction conditions can influence the stereoselectivity of the resulting double bond.

A representative example of a Wittig-type olefination in piperidine (B6355638) synthesis is the preparation of cis-2,6-di-(2-quinolylpiperidine), where N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde was reacted with 2-(triphenylphosphinylmethyl)quinoline bromide. nih.gov This demonstrates the feasibility of applying olefination strategies to piperidine scaffolds. nih.gov

Multicomponent Reaction Strategies for Substituted Piperidines

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of highly substituted piperidines in a single step from readily available starting materials. semanticscholar.org These reactions are advantageous due to their operational simplicity, reduced reaction times, and lower processing costs. semanticscholar.org

An effective method for synthesizing highly functionalized piperidines involves the one-pot multicomponent condensation of aldehydes, amines, and β-ketoesters. semanticscholar.org Various catalysts have been employed to promote this transformation, often under environmentally friendly conditions. For instance, sodium lauryl sulfate (B86663) (SLS) has been used as a catalyst in water at room temperature. semanticscholar.org Other catalysts such as H₃PW₁₂O₄₀ and sulfamic acid have also proven effective. nih.govresearchgate.net

The general mechanism for this MCR involves the initial formation of an enamine from the amine and β-ketoester, and an imine from the amine and aldehyde. semanticscholar.org A subsequent intermolecular Mannich-type reaction between the enamine and imine, followed by intramolecular cyclization and dehydration, leads to the final piperidine product. semanticscholar.org

Below is a table summarizing various catalysts and conditions used for the multicomponent synthesis of substituted piperidines.

| Catalyst | Solvents | Temperature | Yields | Reference |

| Sodium Lauryl Sulfate (SLS) | Water | Room Temperature | Moderate to High | semanticscholar.org |

| H₃PW₁₂O₄₀ | Not specified | Not specified | Not specified | nih.gov |

| Sulfamic Acid | Ethanol | Reflux | Good to Excellent | researchgate.net |

| InBr₃ | Ethanol | Not specified | Excellent | researchgate.net |

| Phenylboronic Acid | Acetonitrile | Room Temperature | Excellent | researchgate.net |

One-Pot Domino Reactions for Highly Functionalized Systems

Domino reactions, also known as cascade reactions, are a subset of one-pot reactions where a series of intramolecular transformations occur sequentially without the need for isolating intermediates. These reactions are highly efficient in building molecular complexity from simple precursors.

A notable example is the domino imino-aldol-aza-Michael reaction for the diastereoselective synthesis of substituted piperidines. lookchem.com In this process, the enolate of a β-keto ester adds to an N-activated aldimine (imino-aldol step), and the resulting intermediate undergoes an intramolecular aza-Michael addition to form the piperidine ring. lookchem.com The use of chiral sulfinyl imines can lead to the formation of enantiopure piperidines. lookchem.com

Biocatalytic Approaches in Piperidine Synthesis

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity and mild reaction conditions. medhealthreview.com The application of enzymes to piperidine synthesis allows for the creation of complex, three-dimensional molecules that can be challenging to access through traditional chemical methods. medhealthreview.com

Enzymatic C-H Oxidation Strategies

A groundbreaking approach to piperidine functionalization combines biocatalytic carbon-hydrogen (C-H) oxidation with subsequent chemical modifications. medhealthreview.comtechnologynetworks.com This strategy utilizes enzymes to selectively introduce hydroxyl groups at specific positions on the piperidine ring, which can then serve as handles for further diversification. medhealthreview.com

Researchers have successfully employed enzymes like trans-4-proline hydroxylase (trans-P4H) and engineered proline-4-hydroxylase (P4H810) for the hydroxylation of 2-carboxylated piperidines. chemistryviews.org For the hydroxylation of 3-carboxylated piperidines, a previously unmet challenge, ectoine (B1671093) 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) was identified as an effective biocatalyst. chemistryviews.org These enzymatic C-H oxidation reactions provide scalable access to enantiopure hydroxy-acid containing piperidine derivatives. chemrxiv.org Cytochrome P450 enzymes have also been extensively studied and engineered for selective C-H hydroxylation on a variety of scaffolds. nih.gov

Integration with Radical Cross-Coupling

The hydroxylated piperidine intermediates generated through biocatalysis are ideal precursors for radical cross-coupling reactions. chemistryviews.org This two-step sequence of biocatalytic C-H oxidation followed by radical cross-coupling provides a modular and efficient route to complex piperidine analogues. medhealthreview.com

This approach streamlines the synthesis of 3D molecules in a manner analogous to the well-established methods for functionalizing flat aromatic systems (electrophilic aromatic substitution followed by palladium-catalyzed cross-coupling). technologynetworks.com Nickel-electrocatalytic decarboxylative cross-coupling has been effectively used to couple the hydroxylated piperidines with aryl iodides, forming new carbon-carbon bonds without the need for protecting groups or expensive precious metal catalysts. technologynetworks.comchemistryviews.org This combined strategy has been demonstrated to significantly simplify the synthesis of medicinally important piperidines, reducing multi-step sequences to as few as two to five steps. medhealthreview.com

Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular cyclization is a fundamental strategy for the construction of the piperidine ring, where a suitably functionalized acyclic precursor undergoes ring closure. nih.gov The key challenge in this approach is achieving high stereo- and regioselectivity, which can often be addressed through the use of chiral ligands and catalysts. nih.gov

Various methods fall under this category, including radical-mediated cyclizations and aza-Michael reactions. nih.gov

Radical-Mediated Cyclization:

Radical cyclizations offer a powerful method for forming C-C or C-N bonds under mild conditions. For instance, a cobalt(II) catalyst has been used for the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. mdpi.com Another approach involves the electrolysis-driven or copper-catalyzed intramolecular radical C-H amination/cyclization of aminonitriles to form chiral piperidines. nih.gov

Aza-Michael Reaction:

The intramolecular aza-Michael reaction (IMAMR) is a straightforward method for synthesizing N-heterocycles. nih.govntu.edu.sg This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. Organocatalysis has been successfully applied to achieve enantioselective synthesis of substituted piperidines via IMAMR. nih.gov For example, the combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst has been shown to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov

The table below provides examples of catalysts used in various intramolecular cyclization reactions for piperidine synthesis.

| Reaction Type | Catalyst | Substrate Type | Reference |

| Radical Cyclization | Cobalt(II) complex | Linear amino-aldehydes | mdpi.com |

| Radical C-H Amination | Copper(II) complex | Fluorosubstituted aminonitriles | nih.gov |

| Aza-Michael Reaction | Quinoline organocatalyst/TFA | N-tethered alkenes | nih.gov |

| Reductive Amination | Iron complex/Phenylsilane | ω-amino fatty acids | nih.gov |

Radical Cyclization Pathways to Piperidine Rings

Radical cyclizations have emerged as a powerful tool for the construction of piperidine rings, often proceeding under mild conditions with high levels of regio- and stereocontrol. These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto a tethered unsaturation, such as an alkene or alkyne.

One notable approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, which has been shown to produce 2,4-disubstituted piperidines. organic-chemistry.org The choice of radical mediator can significantly influence the diastereoselectivity of the reaction. For instance, the use of tris(trimethylsilyl)silane (B43935) has demonstrated an enhancement in diastereoselectivity compared to tributyltin hydride. organic-chemistry.org

Another innovative strategy utilizes a photoredox-catalyzed radical cyclization of aldehydes with pendant alkenes. organic-chemistry.org This method, mediated by the combination of photoredox, cobaloxime, and amine catalysis, allows for the synthesis of various 6-membered ring products with alkene transposition in good yields. organic-chemistry.org The reaction proceeds under mild conditions and is notable for the extrusion of H₂. organic-chemistry.org

Copper(I)-catalyzed radical enantioselective cyclization represents another significant advancement. nih.gov Furthermore, polysubstituted alkylidene piperidines can be synthesized from 1,6-enynes through an intramolecular radical cyclization initiated by triethylborane. nih.gov This process involves a complex radical cascade, including two successive cyclizations (5-exo-dig and 3-exo-trig), followed by cyclopropane (B1198618) cleavage to form the six-membered ring and a cis-selective hydrogen abstraction. nih.gov

Light-driven hydroarylation using an organic photoredox catalyst offers a metal-free approach to spirocyclic piperidines from linear aryl halide precursors. nih.gov In this system, the organic photoredox catalyst, in conjunction with a trialkylamine reductant, generates an aryl radical. nih.gov This radical then undergoes regioselective cyclization followed by a hydrogen-atom transfer to yield the desired spiropiperidine. nih.gov

| Radical Cyclization Method | Reactants | Catalyst/Mediator | Key Features |

| Aza-bromooct-2-enoate Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | tris(trimethylsilyl)silane | Enhanced diastereoselectivity |

| Photoredox-Catalyzed Aldehyde Cyclization | Aldehydes with pendant alkenes | Photoredox catalyst, cobaloxime, amine | Mild conditions, H₂ extrusion |

| Copper(I)-Catalyzed Enantioselective Cyclization | Haloalkynes | Copper(I) | Enantioselective |

| 1,6-Enyne Radical Cyclization | 1,6-enynes | triethylborane | Forms polysubstituted alkylidene piperidines |

| Photoredox Hydroarylation | Linear aryl halides | Organic photoredox catalyst, trialkylamine | Metal-free, forms spirocyclic piperidines |

Carbenium Ion-Induced Intramolecular Cyclizations

Carbenium ion-induced intramolecular cyclizations provide an alternative pathway to piperidine derivatives. These reactions typically involve the generation of a carbenium ion, which is then trapped intramolecularly by a nucleophilic nitrogen atom or another suitable moiety to form the piperidine ring.

A notable example is the ferric chloride-induced cyclization of alkynes. In this method, ferric chloride acts as both a Lewis acid to generate the carbenium ion and as a nucleophile. nih.gov This approach is particularly useful for synthesizing N-heterocycles with alkylidene moieties and has shown E-selectivity for piperidines. nih.gov

The N-sulfonyliminium ion Pictet-Spengler cyclization is another powerful method. This reaction can be triggered by various Lewis acids, such as metal triflates. usm.eduusm.edu A screen of metal triflates revealed that scandium(III), stannous(II), and copper(II) triflates were effective in catalyzing the cyclization of N-para-toluenesulfonyl homoveratrylamine with 3-phenylpropanal (B7769412) to form the corresponding N-sulfonyl piperidine. usm.edu In contrast, lanthanum(III), sodium(I), and magnesium(II) triflates showed little to no conversion. usm.edu This highlights the crucial role of the Lewis acid in activating the sulfonamide nitrogen for condensation with the aldehyde and subsequent cyclization. usm.eduusm.edu

Furthermore, the aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds, catalyzed by AlCl₃ with a trimethylsilyl (B98337) halide as the halide source, yields trans-2-substituted-4-halopiperidines with high diastereoselectivity. organic-chemistry.org

| Cyclization Method | Reactants | Catalyst/Promoter | Product | Key Features |

| Ferric Chloride-Induced Alkyne Cyclization | Alkynes | Ferric chloride | Alkylidene piperidines | E-selective for piperidines |

| N-sulfonyliminium ion Pictet-Spengler | N-sulfonylated amines, Aldehydes | Metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂) | N-sulfonyl piperidines | Catalyst-dependent conversion rates |

| Aza-Prins Cyclization | N-tosyl homoallylamine, Carbonyl compounds | AlCl₃, Trimethylsilyl halide | trans-2-substituted-4-halopiperidines | High diastereoselectivity |

Continuous Flow Chemistry Applications in Piperidine Synthesis

Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.comnih.gov These benefits are particularly relevant to the synthesis of piperidine derivatives, enabling the development of highly efficient and streamlined processes.

A practical continuous flow protocol has been developed for the synthesis of functionalized piperidines from readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. acs.org This method delivers a variety of piperidines in high yields (typically >80%) and with excellent diastereoselectivity (>90:10 dr) within minutes of residence time. acs.org The scalability of this flow process has been demonstrated, highlighting its utility for producing drug precursors efficiently. acs.org

Green Chemistry Principles in the Synthesis of Piperidine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of piperidine derivatives to minimize environmental impact and enhance sustainability. youtube.com This involves the development of eco-friendly catalysts, the use of safer solvents, and the design of more atom-economical reaction pathways. news-medical.netajchem-a.com

Development and Application of Eco-Friendly Catalysts

A significant focus of green chemistry in piperidine synthesis is the development of catalysts that are non-toxic, recyclable, and highly efficient.

Lipases, a class of enzymes, have shown promise as biocatalysts in the synthesis of heterocyclic compounds. mdpi.com For example, porcine pancreatic lipase (B570770) (PPL) has been used to catalyze the cyclization of β-ketothioamides and β-nitrostyrenes to produce tetrasubstituted dihydrothiophenes, a reaction that traditionally uses piperidine as a catalyst. mdpi.com This enzymatic approach avoids the use of hazardous reagents and aligns with green chemistry principles. mdpi.com

A novel surface single-atom alloy (SSAA) catalyst, Ru₁CoNP/HAP, has been developed for the sustainable production of piperidine from the bio-based platform chemical furfural (B47365). nih.gov This catalyst enables the one-pot conversion of furfural to piperidine in the presence of ammonia (B1221849) and hydrogen under mild conditions, with yields up to 93%. nih.gov

The combination of piperidine and iodine has been employed as an efficient, metal-free dual catalyst system for the one-pot, three-component synthesis of coumarin-3-carboxamides. nih.gov This protocol features low catalyst loading and utilizes the green solvent ethanol, simplifying the workup procedure. nih.gov

| Catalyst | Reaction | Key Green Features |

| Porcine Pancreatic Lipase (PPL) | Cyclization of β-ketothioamides and β-nitrostyrenes | Biocatalyst, avoids hazardous reagents |

| Ru₁CoNP/HAP | Conversion of furfural to piperidine | Utilizes bio-based feedstock, high yield under mild conditions |

| Piperidine-Iodine | Synthesis of coumarin-3-carboxamides | Metal-free, low catalyst loading, green solvent |

Strategies for Safer Solvent and Auxiliary Selection

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste generation. youtube.com

Deep eutectic solvents (DES) have been investigated as environmentally benign reaction media for the synthesis of piperidin-4-one derivatives. asianpubs.org A glucose-urea deep eutectic solvent was found to be an effective and inexpensive medium for this synthesis, leading to good product yields. asianpubs.org

Water has also been utilized as a solvent in the synthesis of piperidines, which can prevent the racemization of enantioenriched substrates and allows for the synthesis of highly enantioselective C4-substituted piperidines. nih.gov The conversion of substituted pyridines to the corresponding piperidines has been successfully carried out in water using a heterogeneous cobalt catalyst. nih.gov

Solvent-free synthesis represents an ideal green chemistry approach. youtube.com New thiophene-based Schiff bases containing piperidine rings have been synthesized without the use of any solvent or catalyst, demonstrating the feasibility of this strategy. acgpubs.org

In cases where solvents are necessary, the selection of greener alternatives is crucial. youtube.com Ethanol is often preferred as a green solvent due to its low toxicity and biodegradability. nih.gov Solvent selection guides have been developed by several chemical companies to aid chemists in choosing the most environmentally friendly solvent for a given process. youtube.com

Elucidation of Reaction Mechanisms in the Synthesis of 4 Cyclohexylmethylidene Piperidine Systems

General Mechanistic Pathways in Piperidine (B6355638) Ring Formation

The construction of the piperidine ring, the core of the 4-(cyclohexylmethylidene)piperidine structure, can be achieved through a variety of synthetic strategies, each with its own characteristic mechanistic pathway. nih.gov The most common approaches include hydrogenation of pyridine (B92270) precursors, intramolecular cyclization, and intermolecular cycloaddition reactions. nih.gov

Hydrogenation of substituted pyridines is a fundamental method for producing piperidines. nih.gov This process typically involves the use of transition metal catalysts and can proceed through different mechanisms depending on the catalyst and reaction conditions. nih.gov For instance, the hydrogenation of 2-substituted pyridinium (B92312) salts using an iridium(I) catalyst is suggested to occur via an outer-sphere dissociative mechanism. nih.gov

Intramolecular cyclization is another versatile strategy where a linear precursor containing a nitrogen atom and a reactive functional group cyclizes to form the piperidine ring. nih.gov These reactions can be initiated by various means, including acid-mediated processes, radical cyclizations, and metal-catalyzed aminations. nih.govmdpi.com For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes proceeds through acid-mediated functionalization to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine. mdpi.com

Intermolecular reactions, particularly cycloadditions, offer a powerful means to construct the piperidine ring from two or more components. nih.gov The Diels-Alder reaction, for instance, can be employed in a four-component reaction to produce complex piperidone scaffolds. researchgate.net This involves the in situ generation of a 2-azadiene which then undergoes a cycloaddition with a dienophile. researchgate.net

A notable pathway for forming 4-substituted piperidones, which can be precursors to this compound, is the Dieckmann condensation. This involves the addition of a primary amine to two moles of an α,β-unsaturated ester, followed by intramolecular cyclization, hydrolysis, and decarboxylation. dtic.mil

Investigation of Key Reaction Intermediates

The elucidation of reaction mechanisms heavily relies on the identification and characterization of key reaction intermediates. In piperidine synthesis, several transient species play pivotal roles in directing the course of the reaction.

Iminium Ions: Iminium ions are frequently encountered intermediates in piperidine ring formation. mdpi.comdtic.mil They are generated in various reactions, such as the acid-catalyzed cyclization of aminoalkenes or the reduction of N-acylpiperidines. dtic.milacs.org For example, in the diastereoselective synthesis of 2,4-disubstituted piperidines, the ground state conformation of N-acylated piperidines is influenced by a resonance structure that creates a pseudo allylic strain, guiding the stereochemical outcome. acs.org The reduction of an iminium ion intermediate is also a key step in achieving stereocontrol at the C-6 position in the synthesis of 2,3,6-trisubstituted piperidines. acs.org

Radical Intermediates: Radical cyclization pathways involve the formation of radical intermediates. For instance, a boronyl radical-catalyzed (4+2) cycloaddition for the synthesis of polysubstituted piperidines proposes a mechanism where the ring-opening of an azetidine (B1206935) is the rate-limiting step, proceeding through radical intermediates. nih.gov In photoredox-mediated reactions, an α-amino radical intermediate can be generated, allowing for epimerization and leading to the thermodynamically more stable piperidine isomer. escholarship.org

Organometallic Intermediates: In metal-catalyzed reactions, organometallic complexes are crucial intermediates. Copper-catalyzed intramolecular C-H amination for piperidine synthesis is proposed to proceed through a Cu(I)/Cu(II) catalytic cycle. acs.org Mechanistic studies have involved the isolation and characterization of a fluorinated copper(II) complex, providing insight into the reaction pathway. acs.org Similarly, in the reaction of organocopper reagents with allylic acetates, it is proposed that the copper coordinates to the alkene before the loss of the acetate (B1210297) group, forming an allyl copper complex. whiterose.ac.uk

The following table summarizes some key intermediates and the reactions in which they are observed:

| Key Intermediate | Reaction Type | Role in Mechanism |

| Iminium Ion | Acid-catalyzed cyclization, Reductive amination | Electrophilic species that undergoes nucleophilic attack to form the piperidine ring. mdpi.comdtic.milacs.org |

| α-Amino Radical | Photoredox catalysis | Enables epimerization to the more stable stereoisomer. escholarship.org |

| Copper(II) Complex | Copper-catalyzed C-H amination | Facilitates the formation of the C-N bond through a catalytic cycle. acs.org |

| Allyl Copper Complex | Organocopper reactions | Intermediate in the substitution of allylic substrates. whiterose.ac.uk |

Stereochemical Control and Diastereoselectivity in Synthesis

Achieving stereochemical control is a paramount challenge and a critical goal in the synthesis of complex molecules like this compound, which can possess multiple stereocenters. The spatial arrangement of substituents on the piperidine ring significantly influences its biological activity and physical properties. researchgate.net

Substrate and Reagent Control: The stereochemical outcome of a reaction can often be dictated by the structure of the starting materials and the reagents employed. In the synthesis of 2,4-disubstituted piperidines, a high degree of diastereoselectivity can be achieved, and interestingly, both diastereomers can be accessed simply by altering the order of the reaction sequence. acs.org This control is attributed to the conformational constraints imposed by an N-acyl group on the piperidine ring. acs.org

Catalyst-Controlled Stereoselectivity: Catalysts, particularly chiral catalysts, play a crucial role in directing the stereochemistry of a reaction. Rhodium-catalyzed C-H functionalization has been used for the site-selective and stereoselective synthesis of piperidine derivatives. nih.gov The choice of rhodium catalyst and the N-protecting group on the piperidine were found to be critical for achieving high diastereoselectivity. nih.gov For example, Rh₂(R-TPPTTL)₄-catalyzed reactions were highly diastereoselective for the C2 functionalization of N-Bs-piperidine. nih.gov

Kinetic vs. Thermodynamic Control: The relative stereochemistry of substituents on the piperidine ring can be controlled by choosing between kinetically or thermodynamically controlled conditions. In the synthesis of 2,3,6-trisubstituted piperidines, relative stereocontrol between C-2 and C-3 was achieved by either kinetic protonation of a nitronate or by equilibration of the nitro group under thermodynamic control. acs.org

The following table presents examples of diastereoselective synthesis of piperidine derivatives:

Diastereoselective Synthesis of Substituted Piperidines| Reaction | Key Controlling Factor | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Synthesis of 2,4-disubstituted piperidines | Order of reaction sequence | Excellent | acs.org |

| C2 functionalization of N-Bs-piperidine | Rh₂(R-TPPTTL)₄ catalyst | 29->30:1 | nih.gov |

| Reduction of 6-oxoamino acid derivatives | Stereoselective reduction of imine | Two inseparable diastereoisomers | whiterose.ac.uk |

| Cycloaddition of 2-azadienes | Nature of dienophile (cyclic vs. acyclic) | Exo or endo adducts as major isomers | researchgate.net |

Catalytic Roles in Reaction Mechanisms

Catalysts are indispensable tools in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the synthesis of this compound systems, a wide array of catalysts are employed, each playing a specific role in the reaction mechanism.

Acid and Base Catalysis: Simple acids and bases can effectively catalyze piperidine ring formation. Tartaric acid, a readily available and inexpensive catalyst, has been used for the one-pot synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β-ketoesters. nih.gov Kinetic studies suggest that the first step of the reaction mechanism, likely the formation of an iminium ion, is the rate-determining step. nih.gov Ammonium acetate can act as both a base and a source of nitrogen in the multicomponent synthesis of piperidin-2-ones. researchgate.net

Metal Catalysis: Transition metals are widely used as catalysts in piperidine synthesis. nih.gov Iridium complexes have been utilized for the [5 + 1] annulation to form piperidines through a hydrogen borrowing mechanism, which involves sequential oxidation, amination, and reduction steps. nih.gov Copper catalysts are effective for intramolecular C-H amination to form piperidines, proceeding through a proposed Cu(I)/Cu(II) cycle. acs.org Zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines, which can be intermediates in piperidine synthesis. rsc.org

Organocatalysis: Organocatalysis has emerged as a powerful strategy for the synthesis of chiral piperidines. Proline and its derivatives are effective catalysts for Mannich-type reactions, which are crucial for the formation of many piperidine alkaloids. ucd.ie The catalyst activates the carbonyl compound through the formation of an enamine intermediate. ucd.ie A hybrid bio-organocatalytic cascade using a transaminase and proline has been developed for the synthesis of 2-substituted piperidines. ucd.ie

Photoredox Catalysis: Photoredox catalysis utilizes light to initiate chemical reactions. It has been applied to the diastereoselective epimerization of piperidines, allowing for the conversion of a less stable stereoisomer to the more stable one through the generation of an α-amino radical intermediate. escholarship.org This method provides a powerful tool for accessing thermodynamically favored products. escholarship.org

Structural Characterization and Spectroscopic Analysis of 4 Cyclohexylmethylidene Piperidine and Derivatives

Comprehensive Spectroscopic Methodologies for Molecular Structure Elucidation

The structural analysis of 4-(Cyclohexylmethylidene)piperidine, an enamine formed from a secondary amine and a ketone, is achieved through a multi-faceted spectroscopic approach. valpo.edumasterorganicchemistry.com NMR spectroscopy is paramount for mapping the carbon-hydrogen framework, while mass spectrometry provides crucial information on molecular weight and fragmentation patterns. rsc.org Infrared spectroscopy complements these techniques by identifying the specific functional groups present in the molecule. researchgate.net Together, these methods allow for an unambiguous confirmation of the compound's identity and structure.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR provides fundamental information about the types and number of hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the cyclohexyl ring, the vinylic proton, and the N-H proton. The vinylic proton (=CH-) typically appears as a triplet in the downfield region. The protons on the piperidine ring adjacent to the nitrogen (α-protons) are also shifted downfield. The remaining protons on both the piperidine and cyclohexyl rings appear as complex multiplets in the aliphatic region. The N-H proton signal can be broad and its chemical shift is often dependent on solvent and concentration. chemicalbook.comwhiterose.ac.uk

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. Key signals include the two sp²-hybridized carbons of the C=C double bond, with the carbon atom attached to the nitrogen (C-4 of the piperidine ring) being significantly downfield. The carbons of the piperidine ring adjacent to the nitrogen (C-2/C-6) appear at a characteristic chemical shift for amines. chemicalbook.com The remaining sp³-hybridized carbons of the two rings appear in the upfield aliphatic region.

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Vinylic H | 4.2 - 4.5 | C=CH | 140 - 145 |

| Piperidine α-H (to N) | 2.9 - 3.2 | C=CH | 95 - 100 |

| Piperidine β-H | 2.2 - 2.4 | Piperidine α-C (to N) | 48 - 52 |

| Cyclohexyl α'-H | 2.0 - 2.2 | Piperidine β-C | 30 - 35 |

| Cyclohexyl/Piperidine CH₂ | 1.4 - 1.7 | Cyclohexyl α'-C | 30 - 35 |

| NH | 1.5 - 3.0 (broad) | Cyclohexyl CH₂ | 25 - 30 |

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity within the piperidine and cyclohexyl rings. For instance, it would show a cross-peak between the vinylic proton and the adjacent protons on the cyclohexyl ring, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is crucial for piecing together the molecular fragments. For example, HMBC would show a correlation from the vinylic proton to the carbons of the piperidine ring at positions 3 and 5, and to the quaternary enamine carbon (C-4), definitively establishing the connection between the two ring systems.

Lanthanide Induced Shift (LIS) techniques involve the addition of a paramagnetic lanthanide complex, often called a shift reagent, to the NMR sample. These reagents, such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃), can coordinate to Lewis basic sites in a molecule. nih.gov In this compound, the lone pair of electrons on the nitrogen atom serves as a binding site for the LIS reagent.

Upon coordination, the paramagnetic metal induces large changes (shifts) in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the proton . Protons closer to the nitrogen atom, such as the N-H proton and the α-protons of the piperidine ring (at positions 2 and 6), will experience the largest shifts. This effect simplifies complex, overlapping spectra and can provide valuable information for stereochemical and conformational analysis. nih.gov

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₂₁N), the exact molecular weight is 179.1674 g/mol . The molecular ion peak (M⁺) in the mass spectrum would be observed at m/z = 179. Since it contains one nitrogen atom, this peak will be an odd number, consistent with the nitrogen rule. libretexts.org

The fragmentation of enamines and piperidine derivatives is well-characterized. rsc.orgscielo.br Key fragmentation pathways for this molecule would include:

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This would result in the loss of an ethyl group from the piperidine ring, leading to a stable, resonance-delocalized cation.

Retro-Diels-Alder (RDA) Reaction: The cyclohexene-like moiety within the structure can undergo a characteristic RDA fragmentation, leading to the loss of ethylene (B1197577) (28 Da) or related fragments.

Loss of H•: A peak at M-1 (m/z = 178) corresponding to the loss of a hydrogen atom is very common for piperidine derivatives, often leading to a stable iminium ion. miamioh.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.net The IR spectrum of this compound would display characteristic absorption bands confirming its enamine structure. researchgate.netnist.gov

Characteristic IR Absorption Bands for this compound

| Vibration | Functional Group | Predicted Wavenumber (cm⁻¹) | Comment |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium to weak, can be broad |

| C-H Stretch (sp³) | Aliphatic CH₂/CH | 2850 - 3000 | Strong, sharp peaks |

| C=C Stretch | Enamine | 1640 - 1660 | Medium intensity |

| N-H Bend | Secondary Amine | 1550 - 1640 | Medium, can overlap with C=C |

| C-N Stretch | Amine | 1180 - 1220 | Medium intensity |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a powerful technique for analyzing chromophores, the parts of a molecule responsible for its color by absorbing light in the ultraviolet or visible regions of the electromagnetic spectrum. In the context of this compound and its derivatives, this method provides valuable insights into their electronic transitions.

The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals. For organic molecules like piperidine derivatives, the most common electronic transitions are π-π* and n-π*. The chromophore in this compound is the C=C double bond conjugated with the nitrogen atom of the piperidine ring.

Research has shown that the UV-Vis absorption spectra of piperidine-containing compounds can be influenced by various factors, including the solvent and the presence of other functional groups. For instance, studies on related piperidine derivatives have demonstrated that the maximum absorption wavelength (λmax) can shift based on the polarity of the solvent. researchgate.net In dichloromethane, certain piperidine-containing chromophores exhibit absorption maxima around 290 nm, attributed to π-π* transitions. researchgate.net The introduction of different substituents to the piperidine ring or the exocyclic double bond can alter the electronic environment of the chromophore, leading to shifts in the absorption maximum and changes in the molar absorptivity.

A study on the reaction of p-nitrophenyl acetate (B1210297) with piperidine showed a distinct UV-Vis band for the product, 4-nitrophenolate, at 400 nm. researchgate.net While not directly this compound, this illustrates how modifications to the system containing the piperidine moiety can significantly impact the UV-Vis spectrum. The analysis of these spectra, often in conjunction with computational methods like Time-Dependent Density Functional Theory (TD-DFT), allows for the detailed characterization of the electronic transitions. nih.gov

Below is a hypothetical data table illustrating typical UV-Vis absorption data for this compound and a derivative in different solvents.

Advanced Data Processing and Chemometric Analysis for Spectral Interpretation

Spectroscopic analysis of compounds like this compound often generates large and complex datasets. nih.gov Chemometrics, the application of mathematical and statistical methods, is essential for extracting meaningful chemical information from this data. nih.gov These techniques can help in identifying patterns, resolving mixtures, and building predictive models. nih.gov

Principal Component Analysis (PCA) for Spectral Datasets

Principal Component Analysis (PCA) is a powerful unsupervised learning technique used for dimensionality reduction and exploring patterns in high-dimensional data, such as spectral datasets. ga.gov.au PCA transforms the original variables (e.g., absorbance at each wavelength) into a new set of uncorrelated variables called principal components (PCs). nih.gov The first PC accounts for the largest possible variance in the data, and each succeeding component accounts for the highest possible remaining variance. learnche.org

In the analysis of spectral data for this compound and its derivatives, PCA can be used to:

Identify outliers: Samples that have significantly different spectral features will be separated from the main cluster in a score plot.

Group similar samples: Samples with similar chemical composition will cluster together in the score plot.

Determine the most significant spectral regions: The loading plots show the contribution of each original variable (wavelength) to the PCs, highlighting the spectral regions with the most variation. originlab.com

For example, a PCA of a dataset containing spectra of this compound synthesized under different conditions could reveal clusters corresponding to different levels of purity or the presence of byproducts. The loading plot for the first PC might highlight the wavelength range where the main chromophore absorbs, while subsequent PCs could correspond to variations due to impurities. This method allows for a significant reduction in data size with minimal loss of information. learnche.org

The following interactive table provides a hypothetical example of the variance explained by the first few principal components in a PCA of a spectral dataset.

Wavelength Correlation for Compound Identification

Wavelength correlation is another chemometric approach that can be employed for the identification of compounds within a spectral dataset. This method involves examining the relationships between the absorbances at different wavelengths across a set of samples. High correlation between two wavelengths suggests that they are influenced by the same chemical component.

For the identification of this compound in a mixture, one could build a correlation matrix of the UV-Vis spectral data. The wavelengths corresponding to the known absorption maxima of the target compound would be expected to show strong positive correlations with each other.

Furthermore, by correlating the entire spectrum of an unknown sample with a reference spectrum of pure this compound, a similarity score can be calculated. This is often done using methods like calculating the correlation coefficient or the Euclidean distance between the two spectra. A high correlation coefficient or a small Euclidean distance would indicate a high probability that the unknown sample is or contains this compound.

This technique is particularly useful in quality control settings for confirming the identity and purity of a synthesized compound.

Conformational Analysis of 4 Cyclohexylmethylidene Piperidine Systems

Fundamental Principles of Piperidine (B6355638) Conformational Isomerism

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, serves as a foundational structure in numerous natural products and pharmaceutical compounds. ias.ac.in Its conformational behavior is analogous to cyclohexane, existing in several non-planar arrangements to relieve ring strain. The three primary conformations are the chair, the boat, and the twist-boat. westernsydney.edu.au

The chair conformation is the most stable and predominant form for piperidine and most of its derivatives. ias.ac.inwesternsydney.edu.au In this arrangement, the carbon-carbon bonds are staggered, minimizing torsional strain. The boat conformation is less stable due to eclipsing interactions between hydrogens at the C2-C3 and C5-C6 positions and a transannular "bowsprit-flagpole" steric interaction. The twist-boat (or twist) conformation is an intermediate form between two boat conformations and is generally more stable than the true boat form but less stable than the chair. nih.gov

A key feature of piperidine's conformational dynamics is nitrogen inversion, a process where the nitrogen atom and its lone pair of electrons rapidly pass through a planar transition state. This inversion, combined with ring inversion (the interconversion between two chair forms), leads to a complex conformational landscape. For the parent piperidine molecule, two chair conformers exist: one with the N-H bond in an axial position and one with it in an equatorial position. The equatorial conformer is generally favored. Substituents on the nitrogen atom or the ring carbons can significantly influence the equilibrium between these various conformers. osti.gov

Chair and Boat Conformational Equilibria in Substituted Piperidines

While the chair conformation is the ground state for most piperidine derivatives, the energy difference between the chair and non-chair (twist-boat or boat) forms can be small enough for these less stable conformations to be significantly populated, particularly in substituted or sterically hindered systems. ias.ac.innih.gov The equilibrium between chair and twist-boat conformations is a critical aspect of their structural chemistry.

For instance, in certain N-acylpiperidines with a substituent at the 2-position, the twist-boat conformation can become more favorable than a chair conformation with an equatorial 2-substituent. nih.gov Quantum mechanical calculations have shown that while the chair form with an axial 2-substituent is the most stable, the twist-boat conformation can be only about 1.5 to 2.0 kcal/mol less favorable. nih.gov This relatively small energy gap suggests that protein-ligand interactions could stabilize the thermodynamically less favorable twist-boat conformer in a biological context. nih.gov

In heavily substituted or sterically hindered piperidines, the energetic penalty of placing large groups in axial positions in a chair conformation (due to 1,3-diaxial interactions) can be severe enough to shift the equilibrium towards non-chair forms. ias.ac.in For example, studies on certain N-nitroso-2,6-diarylpiperidines have shown that to avoid significant A(1,3) strain in the chair conformation, these molecules exist in an equilibrium mixture of boat forms. ias.ac.in Similarly, introducing rigid, bridged structures, such as in quinuclidine (a piperidine analogue constrained in a boat-like geometry), provides a means to study the biological implications of non-chair conformations. nih.gov

The relative populations of these conformers are dictated by the Gibbs free energy difference (ΔG) between them, which can be influenced by substitution patterns, solvent effects, and temperature.

Influence of Substituents on Conformational Preferences and Free Energies

The conformational equilibrium of the piperidine ring is highly sensitive to the nature, size, and position of its substituents. These substituents exert their influence through a combination of steric and electronic effects, such as allylic strain, charge-dipole interactions, and hyperconjugation. acs.orgd-nb.info

Steric Effects: The most fundamental influence is steric hindrance. A substituent on a ring carbon generally prefers the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). The energetic cost of placing a substituent in the axial position is known as its "A-value," which corresponds to the conformational free energy difference (-ΔG°). For many 4-substituted piperidines, the conformational free energies are nearly identical to those of the analogous cyclohexanes. nih.gov

Electronic Effects: Electronic interactions can lead to conformational preferences that contradict simple steric predictions.

Allylic and Pseudoallylic Strain: When the piperidine nitrogen is acylated or bonded to an aromatic ring, its lone pair can conjugate with the adjacent π-system. nih.govacs.org This increases the sp2 character of the nitrogen and the double-bond character of the C-N bond, leading to a "pseudoallylic strain." This type of strain can force a substituent at the 2-position into an axial orientation to minimize steric repulsion, a preference that can have a free energy difference of up to -3.2 kcal/mol. nih.govacs.org

Charge-Dipole and Hyperconjugative Interactions: In fluorinated piperidines, electrostatic forces play a significant role. d-nb.inforesearchgate.netnih.gov For example, in protonated 3-fluoropiperidinium cations, a strong charge-dipole interaction between the positively charged nitrogen (N+-H) and the C-F dipole can stabilize an axial fluorine atom. researchgate.netresearchgate.net Hyperconjugation, involving electron donation from anti-periplanar C-H bonds into the antibonding orbital (σ*) of the C-F bond, can also contribute to the stability of the axial conformer. researchgate.net

The protonation of the nitrogen atom can dramatically alter conformational preferences, especially for polar substituents. For 4-substituted piperidines with polar groups like F, OH, or Br, protonation leads to a stabilization of the axial conformer by approximately 0.7-0.8 kcal/mol, sometimes even reversing the preference from equatorial to axial. nih.gov This is attributed to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov

| Substituent (R) at C-4 | -ΔG° in Piperidine (kcal/mol) | -ΔG° in Cyclohexane (kcal/mol) | -ΔG° in Piperidinium Salt (kcal/mol) |

|---|---|---|---|

| Methyl (Me) | 1.75 | 1.70 | 1.75 |

| Phenyl (Ph) | 2.87 | 3.00 | 2.87 |

| CO2Et | 1.25 | 1.20 | 0.55 |

| Bromine (Br) | 0.53 | 0.55 | -0.20 |

| Hydroxyl (OH) | 0.62 | 0.70 | -0.10 |

| Fluorine (F) | 0.24 | 0.25 | -0.50 |

Data sourced from studies on 4-substituted piperidines, demonstrating the similarity between piperidine and cyclohexane systems and the significant effect of nitrogen protonation on polar substituents. nih.gov

Spectroscopic Techniques for Conformational Determination

A variety of spectroscopic and analytical techniques are employed to elucidate the conformational preferences of piperidine systems. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used tool for these studies in solution. ias.ac.innih.gov

¹H NMR Spectroscopy: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling between two axial protons (J_ax,ax) is typically large (10-13 Hz), while axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are much smaller (2-5 Hz). By measuring these coupling constants, the orientation of substituents and the dominant ring conformation can be determined. ias.ac.in

¹³C NMR Spectroscopy: The chemical shift of a carbon atom is sensitive to its steric environment. Generally, a carbon atom with an axial substituent is shielded (shifted to a lower chemical shift) compared to one with an equatorial substituent. This "gamma-gauche" effect is a valuable diagnostic tool. researchgate.net Variable temperature ¹³C NMR can be used to study the thermodynamics of chair-twist equilibria. researchgate.net

2D NMR Techniques: Correlated spectroscopy techniques such as COSY (¹H-¹H correlation) and HMQC/HSQC (¹H-¹³C correlation) are used to unambiguously assign proton and carbon signals, which is essential for a detailed conformational analysis, especially in complex, highly substituted molecules. ias.ac.inresearchgate.net

Dynamic NMR (DNMR): This technique is used to study the kinetics of conformational interconversions, such as ring inversion. By analyzing changes in the NMR spectrum as a function of temperature, the energy barriers for these processes can be calculated. westernsydney.edu.au

X-ray Crystallography: Provides precise information about the molecular structure, including bond lengths, bond angles, and conformation in the solid state. This offers a definitive picture of the preferred conformation in the crystal lattice, which can then be compared to solution-state data from NMR. researchgate.net

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are used to calculate the energies of different conformers and predict their relative stabilities. nih.govresearchgate.net These calculations complement experimental data and provide insights into the underlying electronic and steric factors governing conformational preferences. d-nb.inforesearchgate.net

Time-Resolved Rydberg Fingerprint Spectroscopy (RFS): This advanced technique can observe ultrafast conformational dynamics, such as the interconversion between chair and twist structures, on a picosecond timescale following electronic excitation. rsc.org

Conformational Behavior of Hindered Piperidine Analogues

When piperidine rings are heavily substituted or incorporated into rigid polycyclic systems, significant deviations from the simple chair conformation are often observed. This behavior is driven by the need to minimize severe steric strain that would arise in a standard chair geometry.

Sterically Crowded Piperidines: In piperidines with multiple bulky substituents, particularly at the C-2, C-3, C-5, and C-6 positions, the cumulative steric strain can destabilize the chair conformation. For example, in certain N-nitroso derivatives of t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones, the steric repulsion known as A(1,3) strain (between the N-nitroso group and the C-2/C-6 substituents) is so pronounced that the molecule avoids the chair form altogether. ias.ac.in Spectroscopic analysis of these compounds indicates that they exist as an equilibrium mixture of boat conformers, which better accommodate the bulky groups. ias.ac.in

Bridged Piperidines: The conformational landscape can be deliberately restricted by incorporating the piperidine into a bridged bicyclic or polycyclic system. These "conformationally constrained" analogues are valuable tools in medicinal chemistry for probing the specific receptor-bound conformation of a drug molecule. nih.gov

Quinuclidine: This molecule contains a piperidine ring locked into a rigid, boat-like conformation. The fact that quinuclidine-based analogues can retain high binding affinity for certain receptors suggests that the receptor may accommodate or even prefer a non-chair conformation of the piperidine moiety. nih.gov

Other Bridged Systems: Various bridged piperidines can be synthesized to enforce specific geometries. nih.gov These rigid scaffolds reduce the conformational flexibility of the molecule, which can lead to increased binding affinity and selectivity for a biological target. Furthermore, the increased three-dimensionality of bridged molecules can improve physicochemical properties such as aqueous solubility. nih.gov

The study of these hindered and constrained systems reveals that while the chair is the default low-energy state, the piperidine ring possesses significant conformational plasticity, adopting boat or twist forms when steric demands become overwhelming. ias.ac.innih.gov

Computational and Theoretical Studies of 4 Cyclohexylmethylidene Piperidine

Quantum Mechanical Approaches in Chemical Research

Quantum mechanics (QM) forms the fundamental basis for understanding the electronic structure and behavior of molecules. These methods solve the Schrödinger equation (or a derivative thereof) to provide detailed information about a molecule's energy, geometry, and electronic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of accuracy and computational cost. researchgate.net Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity. For piperidine (B6355638) derivatives, DFT calculations are widely used to investigate structural, electronic, and biological properties. researchgate.net

Recent studies on piperidine analogues have utilized DFT to gain insights into molecular geometry, electronic stability, and reactivity. researchgate.net For instance, DFT calculations at the B3LYP/6-311G** level have been employed to predict the heats of formation for various six-membered ring compounds, including piperidine derivatives. nih.gov This level of theory has also been shown to provide optimized geometric bond lengths for piperidine and its substituted forms that are in excellent agreement with experimental values. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common application of DFT. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. chemjournal.kzekb.eg A smaller gap generally implies higher reactivity. For piperidine derivatives, the HOMO-LUMO gap helps in understanding their nucleophilic or electrophilic nature. ekb.eg

Furthermore, DFT is used to compute various molecular descriptors that are vital for Quantitative Structure-Activity Relationship (QSAR) studies. mdpi.com These descriptors can include electronic parameters like HOMO and LUMO energies, as well as steric and thermodynamic properties. mdpi.comnih.gov The molecular electrostatic potential (MEP) surface, another output of DFT calculations, helps in visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. The Hartree-Fock (HF) method is a foundational ab initio approach, although it does not account for electron correlation as effectively as more advanced methods. researchgate.netosi.lv

Studies comparing HF and DFT methods for piperidine and its derivatives have often found that DFT methods like B3LYP provide results, such as vibrational frequencies, that are superior to scaled HF results. researchgate.net More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), can provide more accurate descriptions of electron correlation. osi.lvfrontiersin.org For example, calculations on N-methylpiperidine and its chloro-substituted derivatives have been performed using both RHF/6-31G(d) and MP2/6-31G(d) methods to investigate conformational preferences. osi.lv While these high-level methods are computationally expensive, they are valuable for benchmarking and for systems where electron correlation is particularly important. mdpi.com

Molecular Mechanics (MM) and Force Field Parameterization for Piperidines

Molecular Mechanics (MM) offers a computationally less intensive alternative to quantum mechanical methods, making it suitable for studying large molecules and for performing long-timescale simulations. acs.org MM methods rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. rsc.org

The accuracy of MM simulations is highly dependent on the quality of the force field parameters. frontiersin.org For novel or less common molecules like specific piperidine derivatives, existing general force fields such as GAFF, CGenFF, and OPLS may not have sufficiently accurate parameters. rsc.org Therefore, a crucial step is force field parameterization, which often involves fitting MM parameters to reproduce QM data or experimental results. frontiersin.orgacs.org

The process of parameterizing a molecule like a piperidine derivative involves several steps. acs.org Bonded parameters (bond lengths, angles, and dihedral angles) can be derived by fitting to QM potential energy surfaces or Hessian matrices. rsc.org For instance, the potential energy profile for the rotation around a specific bond can be calculated using QM and then used to fit the corresponding dihedral angle parameters in the force field. acs.org Non-bonded parameters, which include van der Waals and electrostatic terms, are also critical. Atomic partial charges are often derived to reproduce the QM electrostatic potential. rsc.org For complex molecules, the molecule may be broken down into smaller fragments for parameterization. acs.org

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a detailed picture of the conformational dynamics and intermolecular interactions of a system.

For flexible molecules like 4-(cyclohexylmethylidene)piperidine, which contains a six-membered piperidine ring and a cyclohexyl group, MD simulations are invaluable for exploring the accessible conformational space. rsc.org The piperidine ring itself can exist in various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. nih.gov MD simulations can reveal the transitions between these conformations and the timescales on which they occur. rsc.org

Recent studies have employed MD simulations to investigate the conformational behavior of piperidine derivatives in explicit solvent, providing insights into their interactions in a biological environment. researchgate.net Key analyses performed during MD simulations include the calculation of root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation, hydrogen bonding analysis, and the solvent-accessible surface area. researchgate.net For drug design applications, MD simulations are used to study the stability of a ligand within the binding pocket of a protein target and to analyze the specific interactions that contribute to binding affinity. acs.org

Prediction of Molecular Properties and Reactivity using Computational Models

Computational models are powerful tools for predicting a wide range of molecular properties and reactivity, aiding in the efficient screening and design of new chemical entities. bohrium.com These predictions can guide experimental work by prioritizing compounds with desirable characteristics.

For piperidine derivatives, computational models are used to predict various physicochemical properties relevant to their potential applications. nih.gov For example, properties related to a molecule's ability to permeate biological membranes, such as lipophilicity (logP) and aqueous solubility (logS), can be estimated. mdpi.com Electronic properties derived from quantum mechanical calculations, such as the HOMO-LUMO gap, ionization potential, and electron affinity, provide insights into the molecule's reactivity and stability. chemjournal.kzekb.eg The chemical stability of piperidine derivatives can be directly related to the magnitude of the HOMO-LUMO energy gap. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of predictive computational modeling. tandfonline.com QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.net By calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic), a predictive model can be built and used to estimate the activity of new, unsynthesized compounds. tandfonline.combenthamscience.com

In Silico Methodologies for Structure-Based Chemical Design

In silico methodologies, particularly those that are structure-based, play a crucial role in modern drug discovery and materials science. whiterose.ac.uk These methods utilize the three-dimensional structural information of a target (e.g., a protein) and a ligand to design new molecules with improved properties.

For piperidine-containing compounds, which are prevalent scaffolds in medicinal chemistry, structure-based design is a common strategy. nih.govmdpi.com If the 3D structure of a biological target is known, molecular docking can be used to predict the binding mode and affinity of a ligand like this compound. acs.orgnih.gov Docking algorithms explore various orientations and conformations of the ligand within the target's binding site and score them based on a scoring function that estimates the binding energy. nih.gov

The insights gained from docking and subsequent MD simulations can then be used to guide the design of new derivatives with enhanced binding. nih.gov For instance, if a particular region of the binding pocket is identified as being favorable for hydrophobic interactions, modifications can be made to the ligand to better occupy that space. Fragment-based drug discovery is another powerful in silico approach where small molecular fragments are docked into a target's binding site and then elaborated or linked together to create a more potent lead compound. whiterose.ac.uk The piperidine scaffold itself is a valuable 3D fragment in such approaches. whiterose.ac.uk

Recent research has demonstrated the use of these in silico techniques to design novel piperidine derivatives as inhibitors for various biological targets. mdpi.comresearchgate.net These studies often involve a workflow that includes building a library of virtual compounds, predicting their activity using QSAR models, docking the most promising candidates, and then further evaluating their stability and interactions using MD simulations. researchgate.net

Chemical Derivatization Strategies for Analytical and Synthetic Applications of 4 Cyclohexylmethylidene Piperidine

Derivatization for Enhanced Chromatographic and Mass Spectrometric Performance

The inherent properties of piperidine-containing molecules can present challenges for certain analytical techniques. nih.gov As a basic compound, 4-(Cyclohexylmethylidene)piperidine may exhibit poor peak shapes in techniques like supercritical fluid chromatography (SFC) due to interactions with the stationary phase. nih.gov Derivatization offers a robust solution to overcome these limitations by improving chromatographic behavior and enhancing ionization efficiency in mass spectrometry. researchgate.netamericanpharmaceuticalreview.com

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is a powerful analytical tool, but the analysis of basic compounds can be challenging. nih.govchromatographyonline.com Modern ultra-high-performance supercritical fluid chromatography (UHPSFC) systems offer improved sensitivity and resolution, yet derivatization remains a key strategy for problematic analytes. chromatographyonline.com The primary goal of derivatization for SFC-MS is to enhance the analyte's response in the detector, typically by introducing a functional group that ionizes efficiently.

A common strategy to improve sensitivity in positive-ion electrospray ionization (ESI) is to introduce a high proton affinity tag into the molecule. nih.govnsf.gov While direct examples for this compound are not extensively documented, the principle has been demonstrated effectively using piperidine-containing reagents to derivatize other molecules. For instance, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids in SFC-MS. nih.govnsf.govresearchgate.net This reagent attaches a basic piperidine (B6355638) moiety to the acidic analytes, significantly enhancing their proton affinity and allowing for highly sensitive detection in positive mode ESI. nih.govresearchgate.net This derivatization led to improvements in detection limits ranging from 25- to 2100-fold. nih.govresearchgate.net This same principle can be applied in reverse, where the secondary amine of this compound could be reacted with a tag designed to maximize ionization, thereby boosting signal intensity and lowering detection limits in SFC-MS analysis. nih.govnsf.gov

In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be used to improve an analyte's chromatographic retention, stability, and ionization efficiency. researchgate.netresearchgate.net The performance of LC-MS is highly dependent on mobile phase composition, the analyte's ability to be ionized, and the use of high-purity reagents to minimize background noise and adduct formation. chromatographyonline.comsigmaaldrich.com For a relatively non-polar compound like this compound, derivatization of the piperidine nitrogen can improve its retention on reversed-phase columns and enhance its detectability.

A well-established method for the derivatization of piperidines for high-performance liquid chromatography (HPLC) involves a pre-column reaction with 4-toluenesulfonyl chloride. oup.comsensusimpact.com This reaction targets the secondary amine of the piperidine ring, converting it into a sulfonamide. This modification increases the molecular weight and often improves the chromatographic peak shape and UV absorbance of the analyte. oup.com A study on the determination of piperidine demonstrated that this derivatization creates a product suitable for analysis by reversed-phase HPLC, achieving a limit of detection of 0.15 μg/mL and a limit of quantitation of 0.44 μg/mL. oup.comsensusimpact.com This strategy is directly applicable to this compound for enhancing its performance in LC-MS analyses.

Table 1: Derivatization Strategy for Piperidine Analysis via LC-UV

| Parameter | Details | Reference |

|---|---|---|

| Analyte | Piperidine | oup.comsensusimpact.com |

| Reagent | 4-Toluene Sulfonyl Chloride | oup.comsensusimpact.com |

| Technique | Pre-column Derivatization for RP-HPLC | oup.comsensusimpact.com |

| Detection | UV | oup.comsensusimpact.com |

| Mobile Phase | Water (0.1% Phosphoric Acid) and Acetonitrile | oup.com |

| Limit of Detection | 0.15 μg/mL | oup.com |

| Benefit | Provides a simple, sensitive, and accurate method for routine analysis. | oup.comsensusimpact.com |

Derivatization for Selective Functional Group Modification

Selective functionalization of the piperidine ring is a key strategy for creating analogues and derivatives for synthetic and pharmacological studies. nih.gov The structure of this compound offers several sites for modification, including the secondary amine, the C-H bonds at positions 2, 3, and 4 of the piperidine ring, and the exocyclic double bond.

A powerful and modern approach for selective modification is the catalyst-controlled C-H functionalization of the piperidine ring. nih.gov Research has shown that dirhodium catalysts can direct the insertion of carbene fragments into specific C-H bonds, with the site selectivity controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov This allows for the precise installation of functional groups at positions that are traditionally difficult to access.

C2-Functionalization : Can be achieved by using an N-Boc-protected piperidine with a Rh₂(R-TCPTAD)₄ catalyst or an N-brosyl-protected piperidine with a Rh₂(R-TPPTTL)₄ catalyst. nih.gov

C4-Functionalization : Can be accomplished by using an N-α-oxoarylacetyl-piperidine in conjunction with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst. nih.gov

C3-Functionalization : This position can be modified indirectly through the cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a regio- and stereoselective ring-opening of the resulting cyclopropane (B1198618). nih.gov

These methodologies could be applied to this compound to generate a library of positional isomers with novel properties.

Table 2: Catalyst Systems for Site-Selective C-H Functionalization of Piperidines

| Target Position | N-Protecting Group | Catalyst | Selectivity Control | Reference |

|---|---|---|---|---|

| C2 | Boc or Brosyl | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ | Catalyst and Protecting Group | nih.gov |

| C3 | Boc | N/A (via cyclopropanation) | Reaction Pathway | nih.gov |

| C4 | α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Catalyst and Protecting Group | nih.gov |

Novel Reagents and Methodologies in Piperidine Derivatization

The development of new derivatization reagents and synthetic methodologies is driven by the need for greater sensitivity, selectivity, and efficiency. americanpharmaceuticalreview.comsigmaaldrich.com For piperidines, this includes reagents that enhance detection in mass spectrometry and new catalytic methods that allow for precise chemical modifications.

One example of a novel reagent is 1-(9-anthracenylmethyl)piperazine (MAP), which was developed for analyzing isocyanates but exemplifies the design principles for high-performance derivatizing agents. sigmaaldrich.com MAP was designed to react quickly and to provide a derivative with strong UV absorbance and fluorescence, leading to very low detection limits. sigmaaldrich.com Its reactivity was found to be significantly higher than other established reagents like 9-(methylaminomethyl)anthracene (B57991) (MAMA) and tryptamine. sigmaaldrich.com The principles behind MAP's design—incorporating a highly responsive fluorophore and a reactive amine—could guide the development of new reagents for labeling this compound.

In the context of LC-MS/MS, modern derivatization reagents are often designed to introduce a permanently charged group or a group that is very easily ionized. Reagents such as 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) and isonicotinoyl chloride (INC), which are used to derivatize hydroxyl groups, are examples of this trend. nih.gov They significantly improve ionization efficiency and have been shown to provide signal enhancements of over 100-fold for certain analytes. nih.gov Similar reagents could be designed to target the secondary amine of the piperidine ring.

Novel methodologies extend beyond new reagents to include innovative catalytic processes. The catalyst-controlled C-H functionalization strategies discussed previously represent a paradigm shift in derivatization, allowing for the modification of previously inert positions on the piperidine skeleton. nih.gov Other advanced methods, such as gold(I)-catalyzed intramolecular cyclizations or radical-mediated cyclizations, are also expanding the toolbox for creating complex and functionalized piperidine derivatives from simpler precursors. nih.gov

Chemical Applications and Scaffold Research of the 4 Cyclohexylmethylidene Piperidine Moiety

Piperidine (B6355638) as a Versatile Core Scaffold in Organic Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the synthesis of a vast array of organic molecules, particularly in the realm of medicinal chemistry. rsc.orgnih.govarizona.edu Its prevalence is highlighted by the fact that it is the most frequently used non-aromatic ring in small-molecule drugs approved by the FDA. rsc.org This widespread use stems from the piperidine scaffold's ability to serve as a versatile building block, readily undergoing functionalization to create diverse and complex molecular architectures. rsc.orgajchem-a.com

The significance of the piperidine moiety is underscored by its presence in numerous natural alkaloids and pharmaceuticals with a broad spectrum of biological activities. ajchem-a.comencyclopedia.pubbohrium.com These include, but are not limited to, anticancer agents, antivirals, analgesics, and antipsychotics. encyclopedia.pubbohrium.com The adaptability of the piperidine ring allows for the stereoselective construction of multi-substituted derivatives, a critical aspect in the development of chiral drugs. rsc.orgrsc.org The introduction of chiral centers within the piperidine scaffold can significantly influence a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. thieme-connect.comresearchgate.net

Synthetic chemists have developed a multitude of strategies for the construction and functionalization of piperidine rings. These methods range from traditional ring-closing reactions to modern catalytic approaches, such as C-H functionalization, which allow for the direct and site-selective introduction of substituents. nih.gov The ability to create highly substituted and stereochemically defined piperidine analogs is crucial for exploring structure-activity relationships and optimizing drug candidates. nih.govnih.gov Furthermore, the piperidine nucleus can be incorporated into spirocyclic, fused, and bridged systems, expanding the accessible chemical space for drug design. enamine.net

The versatility of the piperidine scaffold is further demonstrated by its role as a privileged structure in medicinal chemistry. nih.govnih.gov A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The benzoylpiperidine fragment, for instance, is a well-known privileged structure found in a variety of bioactive compounds. nih.govresearchgate.net The metabolic stability of the piperidine ring also contributes to its utility in drug design. nih.gov

Strategies for Scaffold Modification and Diversification in Chemical Design

The modification and diversification of molecular scaffolds are central to the process of drug discovery and chemical biology. These strategies aim to explore new chemical space, improve biological activity, enhance selectivity, and optimize pharmacokinetic properties. For a versatile scaffold like piperidine, a variety of approaches are employed to generate novel analogs with diverse functionalities and three-dimensional shapes. whiterose.ac.uk

Heteroatom Replacement Strategies